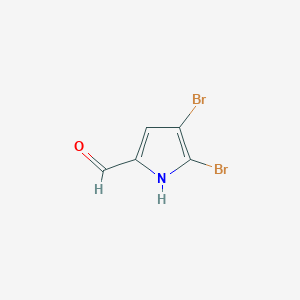

4,5-dibromo-1H-pyrrole-2-carbaldehyde

Beschreibung

Overview of Pyrrole (B145914) Alkaloids in Nature and Synthetic Chemistry

Pyrrole alkaloids are a class of naturally occurring compounds characterized by the presence of one or more pyrrole rings. They are found in a wide range of terrestrial and marine organisms and exhibit a broad spectrum of biological activities. nih.govnih.gov

Significance of Pyrrole Core in Natural Products

The pyrrole core is a privileged structure in nature, forming the foundation of many vital biomolecules. alliedacademies.org It is the central component of the porphyrin ring in heme, the oxygen-carrying cofactor in hemoglobin, and in chlorophyll, the primary pigment in photosynthesis. alliedacademies.org Beyond these essential roles, the pyrrole moiety is a key structural feature in numerous secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological and medicinal functions. chim.itrsc.org The inherent electronic properties of the pyrrole ring, being an electron-rich aromatic system, make it a versatile building block for the construction of more complex molecular architectures. chim.it

Importance of Halogenation in Pyrrole Derivatives

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the pyrrole ring significantly modulates the molecule's properties. nih.govresearchgate.net Halogenation can enhance the biological activity of a compound by increasing its lipophilicity, which can improve its ability to cross cell membranes. nih.govresearchgate.net Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to its biological target. nih.govacs.org In synthetic chemistry, halogen atoms serve as versatile functional handles, allowing for the introduction of other chemical groups through various cross-coupling reactions. researchgate.net Many halogenated pyrrole natural products, particularly those isolated from marine sponges, exhibit potent biological activities. nih.govresearchgate.net

Contextualization of 4,5-Dibromo-1H-pyrrole-2-carbaldehyde within Halogenated Pyrrole Chemistry

Among the vast family of halogenated pyrroles, this compound holds a notable position due to its utility in the synthesis of more complex molecules. chim.itresearchgate.net

Role as a Synthetic Intermediate and Building Block

This compound serves as a crucial building block in the total synthesis of various natural products, particularly marine alkaloids. chim.itresearchgate.net Its dibrominated pyrrole core and the presence of a reactive aldehyde group make it a versatile starting material. Chemists can selectively modify the aldehyde function or utilize the bromine atoms as points for further chemical elaboration. For example, it has been instrumental in the synthesis of tambjamines, a class of marine alkaloids that exhibit interesting biological properties. researchgate.net The aldehyde group can be readily converted into other functional groups, such as amines or carboxylic acids, to build the complex side chains characteristic of these natural products.

Relationship to Other Pyrrole-2-carbaldehyde Derivatives

This compound belongs to the broader class of pyrrole-2-carbaldehydes, which are pyrrole rings substituted with an aldehyde group at the C2 position. nist.gov This class of compounds is widely used in organic synthesis. The parent compound, 1H-pyrrole-2-carbaldehyde, is a common starting material for the preparation of various substituted pyrroles. nist.gov Other notable derivatives include 4-bromo-1H-pyrrole-2-carbaldehyde and N-methylated versions like 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde. sigmaaldrich.combldpharm.com The presence and position of halogen substituents on the pyrrole ring, as seen in the comparison between the dibromo and monobromo derivatives, significantly influence the reactivity and the types of products that can be synthesized from them.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 932-82-1 sigmaaldrich.comchemicalbook.comscbt.com |

| Molecular Formula | C₅H₃Br₂NO scbt.com |

| Molecular Weight | 252.89 g/mol sigmaaldrich.comscbt.com |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 118-120 °C sigmaaldrich.com |

Table 2: Comparison of Related Pyrrole-2-carbaldehyde Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Pyrrole-2-carbaldehyde | 1003-29-8 nist.gov | C₅H₅NO nist.gov | 95.10 |

| 4-Bromo-1H-pyrrole-2-carbaldehyde | 931-33-9 bldpharm.com | C₅H₄BrNO | 173.99 |

| This compound | 932-82-1 scbt.com | C₅H₃Br₂NO scbt.com | 252.89 |

| 4,5-Dibromo-1-methyl-1H-pyrrole-2-carbaldehyde | 33694-80-3 sigmaaldrich.com | C₆H₅Br₂NO sigmaaldrich.com | 266.92 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dibromo-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-3(2-9)8-5(4)7/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBMHOCPMBSRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428425 | |

| Record name | 4,5-Dibromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-82-1 | |

| Record name | 4,5-Dibromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical and Modern Synthetic Routes to 4,5-Dibromo-1H-pyrrole-2-carbaldehyde

The direct conversion of pyrrole-2-carbaldehyde and its derivatives to this compound represents a common and efficient approach. These methods often employ electrophilic brominating agents to introduce bromine atoms at the 4- and 5-positions of the pyrrole (B145914) ring.

Synthesis from Pyrrole-2-carbaldehyde Precursors

The most direct routes to this compound begin with the readily available pyrrole-2-carbaldehyde. The electron-withdrawing nature of the formyl group at the 2-position deactivates the adjacent 3-position towards electrophilic attack, thereby directing bromination to the 4- and 5-positions.

Direct bromination of pyrrole-2-carbaldehyde is a primary method for the synthesis of its brominated derivatives. The choice of brominating agent and reaction conditions is crucial for achieving high yields and selectivity.

One effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction of pyrrole-2-carbaldehyde with NBS can be controlled to achieve selective bromination. For instance, treatment of 4-ethyl-pyrrole-2-carboxaldehyde with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), a source of electrophilic bromine, in tetrahydrofuran (B95107) (THF) at low temperatures, followed by warming to room temperature, regioselectively yields the 5-bromo derivative. nih.gov Further bromination would then occur at the 4-position.

Another approach utilizes a dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) system, which has been shown to be effective for the monobromination of pyrrole-2-carboxaldehyde at 50 °C. While this system provides a high yield for monobromination, further optimization of conditions would be necessary to achieve dibromination.

| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield |

| 4-Ethyl-pyrrole-2-carboxaldehyde | DBDMH | THF | -78 °C to RT | 5-Bromo-4-ethyl-pyrrole-2-carboxaldehyde | Excellent |

| Pyrrole-2-carboxaldehyde | DMSO/HBr | - | 50 °C | Monobrominated product | High |

An alternative and highly effective strategy involves the formation of a ternary iminium salt from pyrrole-2-carbaldehyde, which is then subjected to bromination. The Vilsmeier-Haack reaction, which employs reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method to generate the Vilsmeier reagent, a chloroiminium ion. chemtube3d.com This reagent reacts with pyrrole to form an iminium salt intermediate. chemtube3d.comorgsyn.org

This iminium salt intermediate is more susceptible to electrophilic substitution than the parent aldehyde. The subsequent bromination of this in situ generated iminium salt can lead to the desired 4,5-dibromo derivative. Research has indicated the deprotonation of di- and tribromination products of ternary iminium perchlorates derived from pyrrole-2-carboxaldehyde, which implies that the iminium salt undergoes bromination. cdnsciencepub.com The process would involve the initial formation of the iminium salt, followed by stepwise bromination at the 4- and 5-positions, and subsequent hydrolysis to yield this compound.

| Precursor | Reagents for Iminium Salt Formation | Brominating Agent | Key Intermediate | Final Product |

| Pyrrole-2-carbaldehyde | POCl₃, DMF | Bromine or NBS | This compound iminium salt | This compound |

Alternative Synthetic Strategies for the Dibromopyrrole Core

Beyond the direct bromination of pre-existing pyrrole-2-carbaldehydes, alternative synthetic routes have been developed. These methods often involve the construction of the pyrrole ring with the bromine atoms already in place or the use of functional group interconversions on a pre-brominated pyrrole scaffold.

Synthesis via 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone

One notable alternative involves the use of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone as a starting material. This compound can be brominated to introduce the desired bromine atoms at the 4- and 5-positions, yielding 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone. This intermediate can then be converted to the target aldehyde. This trichloromethyl ketone serves as a versatile precursor, and its subsequent transformation into the aldehyde functionality is a key step in this synthetic sequence. This method has been utilized in the synthesis of various pyrrole derivatives.

Generation of 5-Lithiopyrrole-2-carboxaldehyde Equivalents

A more advanced strategy involves the generation of a formal 5-lithiopyrrole-2-carboxaldehyde equivalent. This can be achieved through bromine-lithium exchange on a suitably protected and substituted bromopyrrole derivative. For instance, 2-bromo-6-(diisopropylamino)-1-azafulvene derivatives have been used as precursors. cdnsciencepub.com Low-temperature bromine-lithium exchange with an organolithium reagent like tert-butyllithium (B1211817) generates a lithiated species. cdnsciencepub.com This nucleophilic intermediate can then react with an electrophilic bromine source to introduce a bromine atom at the 5-position. Subsequent manipulation of the protecting groups and the azafulvene moiety would be required to unmask the aldehyde and introduce the second bromine atom at the 4-position. This method offers a high degree of regiochemical control. cdnsciencepub.com

| Strategy | Key Intermediate | Reagents | Description |

| From Trichloroacetylpyrrole | 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone | Brominating agent, then conversion reagents | Bromination of a trichloroacetylpyrrole followed by conversion of the trichloromethyl ketone to an aldehyde. |

| Lithiation Approach | 5-Lithiopyrrole-2-carboxaldehyde equivalent | Organolithium reagent, electrophilic bromine source | Generation of a lithiated pyrrole species followed by reaction with a bromine source to introduce the bromo substituent. cdnsciencepub.com |

Functional Group Transformations of this compound

The reactivity of this compound is characterized by the distinct chemical behavior of its aldehyde and pyrrole N-H moieties. These sites allow for a range of functional group interconversions, enabling the synthesis of diverse derivatives.

The aldehyde group is a primary site for transformations, including the formation of C=N bonds through condensation, conversion to other functional groups like nitriles, and reduction to an alcohol.

The reaction of this compound with hydroxylamine (B1172632) leads to the formation of the corresponding oxime, this compound oxime. This standard reaction for aldehydes proceeds by the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. Quantum-chemical studies on the oximation of related N-substituted pyrrole-2-carbaldehydes suggest that solvent molecules play a crucial role in facilitating the proton transfer required for the reaction mechanism.

Table 1: Properties of this compound Oxime

| Property | Value |

|---|---|

| CAS Number | 51148-00-6 |

| Molecular Formula | C₅H₄Br₂N₂O |

| Molecular Weight | 267.91 g/mol |

The aldehyde functional group can be converted into a nitrile group, yielding 4,5-dibromo-1H-pyrrole-2-carbonitrile. This transformation is typically achieved through a two-step process involving the initial formation of an aldoxime, as described in the previous section. The subsequent step involves the dehydration of this oxime intermediate. Common laboratory reagents for this dehydration include acetic anhydride, thionyl chloride, or phosphorus pentoxide. The existence of 4,5-dibromo-1H-pyrrole-2-carbonitrile is confirmed by its unique CAS registry number. guidechem.com

Table 2: Properties of 4,5-Dibromo-1H-pyrrole-2-carbonitrile

| Property | Value |

|---|---|

| CAS Number | 34649-19-9 |

| Molecular Formula | C₅H₂Br₂N₂ |

| Molecular Weight | 249.89 g/mol |

The aldehyde group readily participates in condensation reactions with various carbon nucleophiles to form new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the aldehyde with compounds containing an active methylene (B1212753) group. While specific studies on this compound are not detailed, related unsubstituted pyrrole-2-carbaldehydes undergo Knoevenagel condensation with active methylene compounds like substituted phenyl acetonitriles. These reactions can be efficiently catalyzed by bases such as piperidine. researchgate.net The pyrrole nitrogen itself can contribute to the catalytic activity in such reactions. cdnsciencepub.com

Wittig Reaction: The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. This involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). Although not specifically documented for the dibromo-pyrrole aldehyde, this is a general and high-yielding method for converting aldehydes to alkenes.

Condensation with Hydrazides: A related condensation involves reacting a derivative, 4,5-dibromo-1H-pyrrole-2-carbohydrazide, with various aromatic aldehydes. researchgate.net This reaction forms N'-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides, demonstrating the reactivity of the pyrrole scaffold in forming Schiff base-type linkages. researchgate.net

The aldehyde moiety can be selectively reduced to a primary alcohol, (4,5-dibromo-1H-pyrrol-2-yl)methanol. This transformation is commonly achieved using mild reducing agents to avoid affecting the pyrrole ring or the carbon-bromine bonds.

Sodium borohydride (B1222165) (NaBH₄) is a standard reagent for this purpose, effectively reducing aldehydes to primary alcohols in the presence of a protic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com A subsequent workup with a mild acid protonates the resulting alkoxide to yield the final alcohol product. masterorganicchemistry.com The reduction of the closely related 4-bromo-1H-pyrrole-2-carbaldehyde to its corresponding alcohol has been documented, indicating this is a reliable transformation for the dibrominated analogue.

Table 3: Example of Aldehyde Reduction

| Substrate | Reagent | Product |

|---|

The nitrogen atom of the pyrrole ring is a site for substitution, most commonly alkylation or arylation, which can significantly alter the compound's properties. The N-H proton is weakly acidic and can be removed by a suitable base to generate a nucleophilic pyrrole anion.

N-alkylation can be performed by treating the pyrrole with a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), followed by the addition of an alkylating agent like an alkyl halide (e.g., iodomethane). google.com The successful synthesis and commercial availability of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde confirms that this reaction proceeds effectively on the target molecule. sigmaaldrich.com

Table 4: Properties of N-Methylated Derivative

| Compound Name | CAS Number | Molecular Formula | Melting Point |

|---|

Reactions at the Pyrrole Nitrogen (N-H)

N-Alkylation and N-Derivatization

The nitrogen atom of the pyrrole ring can be readily functionalized through alkylation and other derivatization reactions. The presence of the acidic N-H proton allows for deprotonation with a suitable base, generating a pyrrolide anion that acts as a nucleophile.

High yields of N-alkylated pyrroles can be achieved by first treating the pyrrole with a base such as potassium hydroxide or potassium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO), followed by the addition of an alkylating agent. rsc.org This general methodology is applicable to this compound, leading to various N-substituted derivatives, such as the known compound 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde. sigmaaldrich.com Common alkylating agents used in such reactions are presented in the table below.

| Alkylating Agent | Product Type | Reference |

| Iodomethane | N-Methyl Pyrrole | rsc.org |

| Iodoethane | N-Ethyl Pyrrole | rsc.org |

| 1-Iodopropane | N-Propyl Pyrrole | rsc.org |

| Benzyl Bromide | N-Benzyl Pyrrole | rsc.org |

| This table presents examples of common alkylating agents for pyrroles. |

Derivatization is not limited to alkyl groups. The nitrogen can be functionalized with a wide range of other groups to modify the electronic properties and reactivity of the pyrrole ring, often as part of a protection strategy. researchgate.net

Protection and Deprotection Strategies

In many multi-step syntheses, the pyrrole nitrogen must be protected to prevent unwanted side reactions and to control regioselectivity during subsequent transformations. researchgate.net The electron-withdrawing nature of many protecting groups also enhances the stability of the pyrrole ring. researchgate.net

Commonly used protecting groups for pyrroles include sulfonyl derivatives and carbamates. researchgate.net

Sulfonyl Groups: The tosyl (Ts) group is a widely used protecting group, introduced by reacting the pyrrole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This group is robust and strongly electron-withdrawing, which can direct subsequent electrophilic substitutions.

Carbamate Groups: Carbamates such as tert-butyloxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM) are also prevalent. The SEM group is particularly useful as it can be removed under mild, fluoride-mediated conditions, leaving other sensitive functional groups intact. nih.govresearchgate.net Palladium-catalyzed decarboxylative arylation has been successfully performed on pyrroles N-protected with the SEM group. researchgate.net

The choice of protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the conditions required for its eventual removal.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |

| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong acid or base, reductive cleavage | researchgate.net |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) or heating | nih.gov |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Chloride (SEMCl) | Fluoride source (e.g., TBAF), mild acid | nih.govresearchgate.net |

| This table summarizes common N-H protecting groups for pyrroles, their introduction, and removal. |

Reactions at the Bromine Substituents

The two bromine atoms at the C4 and C5 positions are key sites for synthetic elaboration, enabling the introduction of a wide variety of substituents through cross-coupling and halogen-metal exchange reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.net This reaction is well-suited for the functionalization of this compound, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C4 and/or C5 positions. nih.govnih.gov

The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. Studies on related bromopyrroles have identified effective systems, such as using Pd(PPh₃)₄ with cesium carbonate in a dioxane/water mixture. nih.gov In some cases, N-protection of the pyrrole is advantageous to improve solubility and prevent catalyst deactivation. nih.gov Depending on the stoichiometry of the reagents, either mono- or di-substitution can be achieved.

| Catalyst | Base | Solvent | Substrate Example | Reference |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | SEM-protected 4-bromopyrrole | nih.gov |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 5-Bromoindazoles | mdpi.com |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | meso-Bromoporphyrins | nih.gov |

| This table shows representative conditions for Suzuki-Miyaura reactions on related bromo-heterocycles. |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation that converts a carbon-halogen bond into a carbon-metal bond, typically involving lithium or magnesium. wikipedia.org This reaction transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic organometallic species, which can then react with a wide range of electrophiles.

A significant challenge when performing halogen-metal exchange on this compound is the presence of the acidic N-H proton, which can be preferentially deprotonated by common organolithium reagents. mdpi.comnih.gov To circumvent this, two main strategies are employed:

N-H Protection: The pyrrole nitrogen is first protected (e.g., as an azafulvene derivative), after which bromine-lithium exchange can be performed selectively at one of the bromine atoms using an alkyllithium reagent like tert-butyllithium at very low temperatures (e.g., -105 °C). cdnsciencepub.com

Mixed-Metal Reagents: A combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi), can be used. mdpi.comnih.gov In this approach, the Grignard reagent first deprotonates the acidic N-H proton, and the subsequent addition of n-BuLi effects the halogen-metal exchange without intermolecular quenching. mdpi.com This method avoids the need for a separate protection-deprotection sequence and can be performed under non-cryogenic conditions. nih.gov

| Method | Reagents | Key Feature | Temperature | Reference |

| N-Protection Strategy | 1. Protection2. t-BuLi | Requires prior protection of N-H; highly selective exchange. | -105 °C | cdnsciencepub.com |

| Mixed-Metal Exchange | i-PrMgCl then n-BuLi | Tolerates acidic N-H proton; non-cryogenic conditions. | -20 °C to 0 °C | mdpi.comnih.gov |

| This table compares different strategies for halogen-metal exchange on pyrroles with acidic protons. |

Catalysis in this compound Synthesis and Reactivity

Catalysis, particularly by transition metals, is fundamental to unlocking the synthetic potential of this compound, primarily by enabling reactions at the bromine positions.

Transition Metal Catalysis

Transition metal catalysis is central to the modern synthesis of complex molecules from simple precursors. researchgate.net For this compound, palladium catalysis is of paramount importance for its functionalization via cross-coupling reactions. mdpi.com

The Suzuki-Miyaura reaction serves as a prime example of the role of transition metal catalysis. The catalytic cycle, which is foundational to this and other related cross-coupling reactions, generally proceeds through three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the carbon-bromine bond of the pyrrole, inserting the metal into the C-Br bond to form a new organopalladium(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. This step is typically facilitated by the base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency of this cycle is highly dependent on the choice of the palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the supporting ligands (e.g., PPh₃, dppf, SPhos), which influence the stability and reactivity of the palladium intermediates. nih.govmdpi.commdpi.com

Organocatalysis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a green and efficient alternative to traditional metal-based catalysis for the construction of complex molecular architectures. nih.govrsc.org This approach utilizes small organic molecules to accelerate chemical reactions. nih.gov While the direct application of organocatalysis to this compound is not extensively documented in publicly available research, the broader field of organocatalytic transformations of pyrrole derivatives, including those with halogen substituents, provides significant insights into potential synthetic pathways.

Research into the organocatalytic functionalization of the pyrrole core has led to various strategies for creating substituted pyrroles, which are key components in many natural products and pharmaceuticals. nih.govresearchgate.net These methods often involve the asymmetric functionalization of pyrrole precursors, highlighting the capability of organocatalysis to generate chiral molecules with high enantioselectivity. nih.gov

Detailed Research Findings

Although specific studies focusing on the organocatalytic reactions of this compound are scarce, a notable study demonstrates the use of a related brominated pyrrole precursor in an organocatalytic cycloaddition reaction. This research showcases the viability of employing halogenated pyrroles in complex, stereocontrolled transformations.

In one study, a brominated pyrrole-2-carbinol was utilized in an organocatalytic, highly enantioselective [6+2]-cycloaddition with an aryl acetaldehyde. nih.gov The reaction was catalyzed by a BINOL-phosphoric acid derivative, a common class of chiral Brønsted acid organocatalysts. This process led to the formation of a densely substituted 2,3-dihydro-1H-pyrrolizin-3-ol with excellent enantioselectivity. nih.gov The presence of the bromine atom on the pyrrole ring was well-tolerated, furnishing the desired product in a moderate yield but with high stereochemical control. nih.gov

Below is a table summarizing the findings for the organocatalytic reaction of a brominated pyrrole-2-carbinol:

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| Brominated pyrrole-2-carbinol | Phenylacetaldehyde | (R)-TRIP (10 mol %) | o-Xylene | 51 | 98.5:1.5 | nih.gov |

This example underscores the potential for developing organocatalytic methodologies for highly functionalized pyrroles like this compound. The aldehyde functionality on the target compound could, in principle, participate in a variety of well-established organocatalytic reactions, such as aldol, Mannich, and Michael additions, opening avenues for further molecular diversification.

Furthermore, organocatalytic approaches have been successfully employed for the domino Michael-aldol cyclization of unsubstituted 2-pyrrole carbaldehydes with enals, catalyzed by cinchona alkaloids, to produce substituted 2,3-dihydro-1H-pyrrolizines. nih.gov Such strategies could potentially be adapted for halogenated substrates, offering a pathway to complex heterocyclic scaffolds.

The broader landscape of organocatalysis on the pyrrole scaffold continues to expand, with new methods being developed for the synthesis of axially chiral pyrroles and for the functionalization at various positions of the pyrrole ring. rsc.org These advancements suggest that the exploration of organocatalytic reactions of this compound could be a fruitful area for future research, promising access to novel and structurally diverse molecules.

Advanced Research in Synthetic Applications

Application as a Building Block in Complex Molecule Synthesis

The reactivity of the aldehyde and the potential for cross-coupling reactions at the bromine-substituted positions make 4,5-dibromo-1H-pyrrole-2-carbaldehyde a powerful tool for synthetic chemists. It serves as a foundational scaffold for constructing a variety of larger, more complex molecules with significant biological or material science potential.

Precursor for Pyrrolo[1,2-c]pyrimidine (B3350400) Ring Systems

A significant application of this compound is in the synthesis of the pyrrolo[1,2-c]pyrimidine ring system. This fused heterocyclic scaffold is of interest due to its structural similarity to purines, suggesting potential biological activities. A key transformation involves the base-induced condensation of the pyrrole-2-carbaldehyde with reagents such as ethyl isocyanoacetate. In a documented example, the reaction of this compound with ethyl isocyanoacetate successfully yields Ethyl 6,7-dibromopyrrolo[1,2-c]pyrimidine-3-carboxylate. This reaction provides a direct route to a highly functionalized and synthetically versatile dibrominated pyrrolopyrimidine core, which can be further modified to explore potential applications in medicinal chemistry and materials science.

Building Block for Bacteriochlorins

Bacteriochlorins, which are porphyrin derivatives with two reduced double bonds in the macrocycle, have found numerous applications in fields like photomedicine. The synthesis of stable, substituted bacteriochlorins often relies on the strategic assembly of functionalized pyrrole (B145914) units. While research has specifically detailed the use of the isomeric 3,4-dibromo-1H-pyrrole-2-carbaldehyde as a building block for preparing tetrabromobacteriochlorins, this work highlights the general utility of dibrominated pyrrole aldehydes in this context. blucher.com.brresearchgate.net The methodology developed by Lindsey and coworkers provides an efficient pathway to stable bacteriochlorins, and the use of halogenated pyrroles is central to this approach. blucher.com.br This suggests the potential for this compound to be employed in similar synthetic strategies to access novel bacteriochlorin (B1244331) structures with unique photophysical properties.

Synthesis of Pyrrole-Containing Hybrids and Conjugates

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. This compound is an ideal starting material for creating such hybrids. For instance, it has been used to synthesize novel conjugates of azetidin-2-ones (a β-lactam ring) integrated with the 4,5-dibromopyrrole motif. nih.gov These hybrids have shown promising antineoplastic activity, particularly against the MCF7 breast cancer cell line. nih.gov

In another example, the aldehyde serves as a precursor for creating hybrids containing chalcone (B49325), isoxazole (B147169), and flavone (B191248) structural features. researchgate.net These hybrid molecules have been evaluated for their anticancer activities against various human cancer cell lines. researchgate.net The synthesis typically involves the condensation of the pyrrole aldehyde with appropriate ketones to form chalcone intermediates, which can then be cyclized to form other heterocyclic systems like isoxazoles.

Synthesis of Marine Bromopyrrole Alkaloid Analogs

Many marine sponges produce a class of secondary metabolites known as bromopyrrole alkaloids, which exhibit a wide range of biological activities. The core structure of many of these natural products is a dibrominated pyrrole ring. The corresponding carboxamide, 4,5-dibromo-1H-pyrrole-2-carboxamide, has been isolated from marine sponges such as Stylissa massa and Pseudoceratina purpurea. This makes this compound a highly relevant starting material for the laboratory synthesis of these natural products and their analogs. By converting the aldehyde to an amide and performing further modifications, chemists can access a variety of structures inspired by marine life.

The marine sponge Pseudoceratina purpurea is a source of the antifouling agent pseudoceratidine, a spermidine (B129725) derivative containing two 4,5-dibromopyrrole-2-carbamyl units. The structural similarity of this compound to this natural motif makes it an excellent starting point for the design and synthesis of models of pseudoceratine and related compounds. The aldehyde can be converted to the corresponding carboxylic acid or amide, which can then be coupled with polyamines like spermidine to mimic the natural alkaloid's structure. These synthetic models are crucial for studying the mechanism of action and optimizing the antifouling properties of the natural product.

Exploration of Structure-Activity Relationships (SAR) in Derivatization

The derivatization of the 4,5-dibromopyrrole core allows for a systematic investigation of structure-activity relationships (SAR), providing insights into how specific structural modifications influence biological activity. A series of novel hybrids based on 4,5-dibromopyrrole have been synthesized and evaluated for their anticancer and antimicrobial properties.

In one study, a series of hybrids incorporating chalcone, isoxazole, and flavone moieties were synthesized from this compound and tested for their in vitro anticancer activity. The results demonstrated that the biological activity is highly dependent on the nature of the appended heterocyclic ring. researchgate.net For example, chalcone hybrids 4a and 4h showed broad anticancer activity, while flavone derivatives 5a and 5b were particularly potent against PA1 and KB403 cell lines. researchgate.net Isoxazole hybrids, such as 6c , displayed selective inhibition against the KB403 oral cancer cell line. researchgate.net

Table 1: In Vitro Anticancer Activity (IC₅₀, µM) of Selected 4,5-Dibromopyrrole Hybrids

| Compound | PA1 (Ovarian) | A549 (Lung) | MCF7 (Breast) | CaCO2 (Colon) | KB403 (Oral) |

|---|---|---|---|---|---|

| 4a | 0.18 | 0.44 | 1.87 | 1.02 | 0.44 |

| 4h | 12.00 | 1.80 | 1.25 | 1.95 | 1.80 |

| 5a | 0.41 | >50 | >50 | >50 | 0.41 |

| 5b | 1.28 | >50 | >50 | >50 | 1.28 |

| 6c | >50 | >50 | >50 | >50 | 2.45 |

Data sourced from a study on novel marine bromopyrrole alkaloid-based hybrids. researchgate.net

Another study focused on creating conjugates of the 4,5-dibromopyrrole motif with azetidin-2-ones. nih.gov These compounds were screened for antineoplastic activity, with hybrid 5e showing remarkable cytotoxicity against the MCF7 breast cancer cell line with an IC₅₀ value of 0.5 µM. nih.gov Importantly, these conjugates were non-toxic to normal human VERO cells, indicating a degree of selectivity for cancer cells. nih.gov

Table 2: Cytotoxicity (IC₅₀, µM) of Selected 4,5-Dibromopyrrole-Azetidin-2-one Conjugates

| Compound | A549 (Lung) | MCF7 (Breast) | Hela (Cervical) | VERO (Normal) |

|---|---|---|---|---|

| 5a | 1.2 | 1.1 | 1.1 | >12.5 |

| 5b | 1.2 | 1.0 | 1.2 | >12.5 |

| 5c | 1.1 | 0.9 | 1.1 | >12.5 |

| 5d | 1.0 | 0.8 | 1.0 | >12.5 |

| 5e | 0.9 | 0.5 | 0.9 | >12.5 |

Data sourced from a study on novel antineoplastic agents inspired by marine bromopyrrole alkaloids. nih.gov

These studies underscore the importance of this compound as a scaffold. The SAR data reveals that even minor modifications to the periphery of the molecule can lead to significant changes in potency and selectivity, providing a roadmap for the design of future therapeutic agents. The consistent bioactivity seen across different hybrid series confirms the value of the bromopyrrole core as a privileged structure in medicinal chemistry.

Impact of Substituent Modifications on Chemical Properties

The chemical behavior of this compound is significantly influenced by modifications to its core structure. Alterations at the pyrrole nitrogen, the aldehyde function, or the bromine substituents can dramatically change the molecule's electronic properties, reactivity, and potential for use in more complex syntheses.

Modification of the N-H group is a primary strategy for altering the compound's properties. N-alkylation or N-arylation introduces steric and electronic changes that can affect the reactivity of the entire pyrrole system. For instance, the introduction of bulky alkyl groups on the nitrogen can sterically hinder reactions at the adjacent C2-aldehyde and C5-bromo positions. Conversely, the attachment of an electron-withdrawing group, such as a phenyl ring, can increase the acidity of the remaining C-H proton on the ring and influence the orientation of reactions. Studies on related N-arylated pyrrole systems have shown that such modifications are crucial for tuning the biological activity of the resulting molecules. nih.govrsc.org

The aldehyde group at the C2 position is a key reactive site. It can be readily oxidized to a carboxylic acid, which in turn can be converted to esters or amides, opening up a wide range of further chemical transformations. For example, the synthesis of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids has been explored, demonstrating the utility of the aldehyde as a precursor to other functional groups. Reduction of the aldehyde yields the corresponding alcohol, which can participate in etherification or esterification reactions. Furthermore, the aldehyde can undergo condensation reactions with various nucleophiles to form imines, enamines, or participate in classic carbon-carbon bond-forming reactions like the Wittig or Knoevenagel reactions.

The bromine atoms at the C4 and C5 positions are not merely passive substituents. They can be replaced through various cross-coupling reactions, such as the Suzuki or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The success and rate of these coupling reactions will be dependent on the nature of the substituent at the pyrrole nitrogen, highlighting the interplay between the different functional groups.

A data table summarizing the impact of these modifications is presented below:

| Modification Site | Type of Modification | Expected Impact on Chemical Properties |

| Pyrrole Nitrogen (N1) | Alkylation/Arylation | Alters steric hindrance around C2 and C5, modifies electronic properties of the pyrrole ring, influences biological activity. |

| Aldehyde (C2) | Oxidation to Carboxylic Acid | Enables amide and ester formation, changes the electronic nature from electron-withdrawing aldehyde to a potentially coordinating carboxylate. |

| Aldehyde (C2) | Reduction to Alcohol | Allows for ether and ester linkages, alters the hydrogen bonding capacity of the molecule. |

| Aldehyde (C2) | Condensation Reactions | Forms new C=N or C=C bonds, extending the conjugation of the system and providing a route to larger, more complex structures. |

| Bromine Atoms (C4, C5) | Cross-Coupling Reactions | Allows for the introduction of a wide variety of substituents, significantly diversifying the molecular scaffold. |

Influence of Halogenation Pattern on Reactivity

The presence and positioning of halogen atoms on the pyrrole ring are critical determinants of the reactivity of this compound. The two bromine atoms at the 4- and 5-positions exert a strong electron-withdrawing inductive effect, which significantly modulates the electron density of the pyrrole ring and its attached functional groups.

This electron-withdrawing nature deactivates the pyrrole ring towards electrophilic substitution reactions. Compared to unsubstituted pyrrole, which is highly reactive towards electrophiles, the dibrominated analogue is considerably less nucleophilic. However, this deactivation also enhances the acidity of the N-H proton, making deprotonation and subsequent N-alkylation or N-arylation more facile.

The halogenation pattern also influences the reactivity of the aldehyde group. The electron-withdrawing bromine atoms increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity can be advantageous in reactions such as Knoevenagel condensations or the formation of imines and related derivatives.

Furthermore, the bromine atoms themselves serve as versatile handles for synthetic transformations. They are ideal leaving groups for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the C4 and C5 positions. The reactivity of each bromine atom in such reactions can potentially be differentiated, although this would depend on the specific reaction conditions and the nature of the other substituents on the pyrrole ring. For instance, a bulky substituent at the N1 position might sterically hinder the C5-bromo position more than the C4-bromo position, potentially allowing for selective functionalization.

A comparative analysis of the reactivity of differently halogenated pyrrole-2-carbaldehydes is outlined in the table below:

| Compound | Halogenation Pattern | Expected Reactivity of Pyrrole Ring (towards electrophiles) | Expected Reactivity of Aldehyde (towards nucleophiles) | Potential for Cross-Coupling |

| Pyrrole-2-carbaldehyde | None | High | Moderate | Not applicable |

| 4-Bromo-1H-pyrrole-2-carbaldehyde | Monobromo | Moderate | High | Good |

| This compound | Dibromo | Low | Very High | Excellent |

Development of Novel Synthetic Methodologies Utilizing this compound

The unique combination of functional groups in this compound makes it an attractive starting material for the development of novel synthetic methodologies, particularly in the realm of multi-component and cascade reactions, which are prized for their efficiency and ability to rapidly build molecular complexity.

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials, are a cornerstone of modern synthetic chemistry. nih.gov The aldehyde functionality of this compound makes it a prime candidate for inclusion in a variety of MCRs.

One plausible application is in a modified Hantzsch-type pyrrole synthesis, where the aldehyde could react with a β-ketoester and an amine to generate a dihydropyridine (B1217469) derivative, which could then be oxidized to the corresponding pyridine. The electron-withdrawing nature of the dibrominated pyrrole ring would likely enhance the reactivity of the aldehyde in the initial Knoevenagel condensation step of this MCR.

Another potential MCR is the van Leusen imidazole (B134444) synthesis, which combines an aldehyde, an amine, and a tosylmethyl isocyanide (TosMIC) to form an imidazole ring. nih.gov The use of this compound in this reaction would lead to the formation of a novel 2-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazole derivative, a scaffold with potential applications in medicinal chemistry.

The table below outlines some potential MCRs utilizing this compound:

| MCR Type | Other Reactants | Potential Product |

| Hantzsch-type | β-ketoester, Ammonia/Amine | Dihydropyridine or Pyridine derivative |

| van Leusen Imidazole Synthesis | Amine, Tosylmethyl isocyanide (TosMIC) | Imidazole derivative |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino amide derivative |

| Biginelli Reaction | Urea/Thiourea, β-ketoester | Dihydropyrimidinone/-thione derivative |

Domino and Cascade Processes

Domino and cascade reactions, in which a single reaction event initiates a sequence of subsequent intramolecular transformations, offer an elegant and efficient route to complex cyclic and polycyclic systems. The structure of this compound provides multiple opportunities to initiate such reaction cascades.

A potential domino reaction could be initiated by a Knoevenagel or similar condensation of the aldehyde with a suitably functionalized active methylene (B1212753) compound. For example, reaction with a malonate derivative bearing a nucleophilic group could lead to an initial adduct that, upon intramolecular cyclization, could form a new fused ring system.

Furthermore, palladium-catalyzed cascade reactions are a promising avenue. For instance, a Sonogashira coupling of one of the bromine atoms with a terminal alkyne bearing a nucleophilic group could be followed by an intramolecular cyclization of the nucleophile onto the alkyne, a process that has been demonstrated with related pyrrole-derived alkynes. A subsequent coupling at the second bromine atom could further extend the complexity of the final molecule.

Another possibility involves an initial reaction at the aldehyde, for instance, forming an enamine, which then participates in an intramolecular cyclization by attacking one of the brominated positions, potentially leading to a fused heterocyclic system. The feasibility of such a cascade would depend on the specific reagents and conditions employed.

These advanced synthetic strategies underscore the value of this compound as a versatile building block for the construction of novel and complex heterocyclic structures.

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in confirming the identity and purity of 4,5-dibromo-1H-pyrrole-2-carbaldehyde. Each method offers unique information about the molecular framework.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR: In a study by Ge et al., the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz. clockss.org The spectrum displays three distinct signals: a singlet at 10.28 ppm corresponding to the N-H proton, a singlet at 9.35 ppm attributed to the aldehyde proton (CHO), and a doublet at 6.97 ppm (J = 2.4 Hz) for the single proton on the pyrrole (B145914) ring (C3-H). clockss.org

¹³C NMR: The ¹³C NMR spectrum, recorded at 75.4 MHz in CDCl₃, shows five signals, which aligns with the five carbon atoms in the molecule. clockss.org The aldehyde carbon resonates at 177.7 ppm. clockss.org The signals for the pyrrole ring carbons appear at 133.1 ppm (C2), 123.0 ppm (C3), 113.0 ppm (C4), and 101.9 ppm (C5). clockss.org The downfield shift of the C2 carbon is consistent with its attachment to the electron-withdrawing aldehyde group, while the C4 and C5 signals are indicative of carbons bearing bromine atoms.

2D NMR: While specific 2D NMR experimental data such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) for this compound are not detailed in the reviewed literature, these techniques would be standard procedure for unambiguously assigning the proton and carbon signals and confirming the connectivity between the aldehyde group and the pyrrole ring.

Interactive Data Table: NMR Data for this compound clockss.org

| Spectrum | Solvent | Frequency | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|---|---|

| ¹H NMR | CDCl₃ | 300 MHz | 10.28 (s, 1H) | N-H |

| 9.35 (s, 1H) | CHO | |||

| 6.97 (d, J=2.4 Hz, 1H) | C3-H | |||

| ¹³C NMR | CDCl₃ | 75.4 MHz | 177.7 | C=O |

| 133.1 | C2 | |||

| 123.0 | C3 | |||

| 113.0 | C4-Br | |||

| 101.9 | C5-Br |

s = singlet, d = doublet, J = coupling constant

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Although specific experimental IR data for this compound is not provided in the primary literature reviewed, the expected absorption bands can be predicted based on its structure. Key expected absorptions would include:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ for the pyrrole N-H group.

C-H Stretch: A weak band for the aromatic C-H stretch of the pyrrole ring, typically appearing just above 3000 cm⁻¹.

Aldehyde C-H Stretch: One or two characteristic weak to moderate bands in the region of 2830-2695 cm⁻¹.

Carbonyl (C=O) Stretch: A strong, sharp absorption band for the aldehyde carbonyl group, expected in the range of 1685-1710 cm⁻¹ due to conjugation with the pyrrole ring.

C=C and C-N Ring Stretch: Multiple bands in the fingerprint region (approx. 1400-1600 cm⁻¹) corresponding to the stretching vibrations of the pyrrole ring.

C-Br Stretch: Absorptions in the lower frequency region of the spectrum, typically between 500-700 cm⁻¹, corresponding to the carbon-bromine bonds.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition. The molecular formula for this compound is C₅H₃Br₂NO.

Low-Resolution Electron Spray Ionization Mass Spectrometry (LRESIMS): This technique would reveal the molecular ion peak. Given the presence of two bromine atoms, a characteristic isotopic pattern would be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum would show a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, which can be used to confirm the elemental formula. The calculated monoisotopic mass of C₅H₃⁷⁹Br₂NO is 250.8639 Da. Experimental HRMS data is crucial for confirming this composition, particularly in distinguishing it from other potential compounds with the same nominal mass. Although studies mention using mass spectrometry for analysis, specific experimental m/z values for this compound were not reported in the reviewed sources. clockss.org

UV-Visible spectroscopy measures the electronic transitions within a molecule and provides information about conjugated systems. Pyrrole-2-carboxaldehyde and its derivatives typically exhibit absorption maxima (λmax) due to π → π* and n → π* transitions. While specific UV-Vis data for this compound is not available in the reviewed literature, related pyrrole aldehydes show strong absorptions in the UV region, often between 250 and 350 nm, which is characteristic of the conjugated pyrrole-carbonyl chromophore. The bromine substituents may cause a bathochromic (red) shift in the absorption maxima compared to the parent compound.

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. To date, a crystal structure for this compound has not been reported in the surveyed scientific literature. The successful growth of a single crystal suitable for diffraction would be necessary to perform this analysis. Such an analysis would confirm the planarity of the pyrrole ring and the orientation of the aldehyde substituent.

Computational Chemistry and Theoretical Studies

Computational chemistry offers a theoretical approach to understanding the structural and electronic properties of molecules. While no specific computational studies focused solely on this compound were found in the search results, methods like Density Functional Theory (DFT) are commonly employed for such molecules.

Theoretical studies on the parent compound, pyrrole-2-carbaldehyde, have been performed to investigate its conformational isomers (cis and trans) and their relative stabilities. Similar DFT calculations for the 4,5-dibromo derivative could be used to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate the vibrational frequencies and compare them with experimental IR and Raman spectra to aid in peak assignments.

Predict the ¹H and ¹³C NMR chemical shifts to support experimental assignments.

Analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to understand its reactivity and electronic transitions observed in UV-Vis spectroscopy.

Investigate its potential as a precursor in chemical reactions, as has been suggested in the biosynthesis of marine alkaloids like Ageladine A. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. uni.lu For pyrrole derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometry, vibrational frequencies, and electronic properties. researchgate.net

In a hypothetical DFT study of this compound, key parameters such as bond lengths, bond angles, and dihedral angles would be calculated to define the molecule's most stable three-dimensional structure. The presence of two bromine atoms and a carbaldehyde group on the pyrrole ring would significantly influence the electron distribution. The electronegative bromine atoms would act as electron-withdrawing groups, affecting the aromaticity and reactivity of the pyrrole ring.

The calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural confirmation of the compound. Furthermore, DFT calculations can elucidate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For substituted pyrroles, modifications to the ring can tune these frontier orbitals, which is relevant for applications in materials science and medicinal chemistry. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Value (in eV) | Indicates the ability to donate electrons. |

| LUMO Energy | Value (in eV) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Value (in eV) | Relates to chemical reactivity and stability. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For a compound like this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules.

In a typical MD simulation, the molecule would be placed in a simulated environment (e.g., a box of water molecules) and the trajectories of all atoms would be calculated by solving Newton's equations of motion. This allows for the observation of how the molecule behaves in a dynamic state. For instance, the rotation around the single bond connecting the carbaldehyde group to the pyrrole ring could be studied to understand its preferred orientations.

Research on related compounds, such as 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids, has utilized MD simulations to understand their binding modes and stability within the active sites of biological targets like DNA gyrase. researchgate.net These simulations can calculate binding free energies, which are crucial for predicting the affinity of a compound for a protein, a key aspect of drug design. researchgate.net The simulations also reveal important intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov QSAR models are widely used in drug discovery to predict the activity of new or unsynthesized compounds, thereby saving time and resources. nih.gov

To develop a QSAR model for a series of compounds including this compound, one would first need a dataset of structurally related molecules with their experimentally measured biological activities. Then, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

For instance, the predicted octanol-water partition coefficient (XLogP3), a measure of lipophilicity, is a common descriptor in QSAR studies. The PubChem database lists a computed XLogP3 value of 1.6 for the related compound 4,5-dibromo-1H-pyrrole-2-carboxamide. nih.gov Other relevant descriptors could include molecular weight, molar refractivity, and quantum chemical parameters obtained from DFT calculations.

Once the descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. sigmaaldrich.com The predictive power of the QSAR model is then validated using an external set of compounds. sigmaaldrich.com Such a model could guide the design of new pyrrole derivatives with improved activity.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. sigmaaldrich.com For this compound, a key aspect of its conformational analysis would be the orientation of the carbaldehyde group relative to the pyrrole ring.

The rotation around the C-C single bond between the pyrrole ring and the formyl group gives rise to different conformers. These conformers can have different energies and stabilities due to steric hindrance and electronic effects. DFT calculations can be used to perform a potential energy scan by systematically rotating this bond and calculating the energy at each step. This would identify the most stable conformer(s) and the energy barriers between them.

Studies on the parent compound, 1H-pyrrole-2-carboxaldehyde, indicate that the planar conformers are the most stable. nih.govrsc.org For this compound, the bulky bromine atoms adjacent to the carbaldehyde group might influence the preferred orientation of the formyl group, potentially favoring a specific planar or near-planar conformation to minimize steric repulsion. Understanding the conformational preferences is important as the three-dimensional shape of a molecule is often critical for its biological activity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-pyrrole-2-carboxaldehyde |

| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide |

| 4,5-dibromo-1H-pyrrole-2-carboxamide |

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives of 4,5-dibromo-1H-pyrrole-2-carbaldehyde have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against a variety of bacterial and fungal pathogens.

The antibacterial potential of compounds derived from the 4,5-dibromopyrrole scaffold is a subject of ongoing research. researchgate.net Hybrids incorporating this moiety have been synthesized and evaluated for their ability to combat bacterial infections, showing promising results. researchgate.netnih.gov

A primary mechanism by which these compounds exert their antibacterial effect is through the inhibition of DNA gyrase, an essential bacterial enzyme. nih.gov DNA gyrase plays a critical role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA strand. nih.gov Its inhibition leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. researchgate.netnih.gov

Specifically, novel hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide have been designed as potent inhibitors of Escherichia coli DNA gyrase B. researchgate.net Molecular docking studies have confirmed that these hybrid molecules can effectively bind to the enzyme's active site, providing a structural basis for their inhibitory action. researchgate.net Four such hybrids, in particular, have demonstrated good DNA gyrase inhibitory activity. researchgate.netnih.gov The pyrrolamides, a class of compounds that includes derivatives of this scaffold, are known to target the ATP-binding site of DNA gyrase, representing a novel approach to antibacterial therapy. nih.gov

Derivatives of this compound have shown a broad spectrum of activity, though efficacy can vary between bacterial types. Hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide have demonstrated more prominent antibacterial action against Gram-negative bacteria than Gram-positive organisms. researchgate.net However, other families of compounds based on a related dibromopyrrole structure have been noted to be generally more effective against Gram-positive bacteria. nih.gov

The antibacterial activity of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-(4-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzamido)methyl)-1H-1,2,3-triazol-1-yl)butanoic acid | Mycobacterium tuberculosis H37Rv | 1.56 | researchgate.net |

| 4-(5-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)butanoic acid | Mycobacterium tuberculosis H37Rv | 3.125 | researchgate.net |

A significant challenge in modern medicine is the rise of antibiotic-resistant bacteria. Research into derivatives of this compound has shown potential in addressing this issue. Carboxamide hybrids based on this scaffold have demonstrated strong activity against resistant strains, including Escherichia coli and Staphylococcus aureus. researchgate.net The development of novel agents that operate via mechanisms like DNA gyrase inhibition is a key strategy for circumventing existing resistance patterns observed with conventional antibiotics. researchgate.netnih.gov

The broader family of pyrrole-containing compounds is known for its antifungal properties. mdpi.com Phenylpyrrole drugs, for instance, are utilized in crop protection as fungicides. mdpi.com Their mechanism often involves the inhibition of sterol biosynthesis, which disrupts the integrity of the fungal cell membrane and impedes fungal growth. mdpi.com While specific studies focusing solely on the antifungal activity of this compound are limited, related pyrrole-2-carbaldehyde derivatives have shown weak to moderate antifungal activity against various strains. nih.gov For example, one derivative displayed potent activity against Sclerotinia sclerotiorum with an MIC value of 31.2 μg/mL. nih.gov

Antibacterial Properties

Anti-inflammatory and Immunomodulatory Effects

Pyrrole (B145914) derivatives are recognized for their anti-inflammatory properties. semanticscholar.orgmdpi.com Several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac, feature a pyrrole ring in their structure. semanticscholar.org These drugs typically function by inhibiting cyclo-oxygenase (COX) enzymes, which are central to the inflammatory pathway. semanticscholar.orgmdpi.com

Research into fused pyrrole compounds has identified derivatives with promising anti-inflammatory activity, comparable to the established drug diclofenac. semanticscholar.org Some of these novel compounds have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govmdpi.com For instance, certain pyrrole-2-carbaldehyde derivatives were found to suppress the production of IL-1β and IL-6 in lipopolysaccharide (LPS)-treated cells by inhibiting the phosphorylation of p38 and p65, key signaling proteins in the inflammatory cascade. nih.gov Furthermore, some N-substituted pyrrole-2-carbaldehydes have been shown to activate macrophages and stimulate their phagocytic activity, indicating an immunomodulatory role. nih.gov

Anti-inflammatory Activity

Direct studies on the anti-inflammatory properties of this compound are not extensively documented. However, the broader class of pyrrole derivatives has been a subject of interest in the development of anti-inflammatory agents. researchgate.netresearchgate.netdntb.gov.ua Research has shown that certain pyrrole-containing compounds can exhibit anti-inflammatory effects, often through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). mdpi.com For instance, fused pyrrole derivatives have been synthesized and have demonstrated promising anti-inflammatory activity in preclinical models. mdpi.com While these findings relate to the broader class of pyrroles, they suggest a potential avenue for future investigation into the specific anti-inflammatory effects of this compound and its unique derivatives.

Immunosuppressive Properties

Information regarding the direct immunosuppressive properties of this compound is scarce. The exploration of pyrrole derivatives in the context of immunosuppression is an emerging area of research. The structural motifs present in pyrrole compounds offer a template for designing molecules that could potentially modulate immune responses. Further research is required to specifically evaluate whether this compound or its derivatives possess any significant immunosuppressive activities.

Antiparasitic and Antimalarial Potential

The fight against parasitic diseases, including malaria, is a global health priority, and the discovery of new therapeutic agents is crucial.

Antimalarial Activity against Plasmodium falciparum

While there is no direct evidence of the antimalarial activity of this compound, the pyrrole scaffold is a known feature in some antimalarial compounds. nih.gov Research into pyrrolone derivatives has identified potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov These studies highlight the potential of the pyrrole core structure in designing new antimalarial drugs. The lactate (B86563) dehydrogenase enzyme of P. falciparum (PfLDH) has been identified as a potential target for such drugs. scienceopen.com Although specific data for this compound is not available, its structural features could be explored in the design of new PfLDH inhibitors.

Anticancer and Antiproliferative Research

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyrrole derivatives have shown promise in this area. nih.gov

Antiproliferative Properties

There is a lack of specific data on the antiproliferative properties of this compound. However, various pyrrole derivatives have been investigated for their ability to inhibit the proliferation of cancer cells. nih.gov For example, certain synthetic 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives have been shown to possess strong anti-proliferative activity in multiple cancer cell lines. nih.gov These compounds can induce cell cycle arrest and apoptosis, highlighting the potential of the pyrrole ring system in developing new antiproliferative agents. nih.gov

Antitumor Studies

While direct antitumor studies on this compound are not found in the reviewed literature, research on its derivatives has yielded promising results. The general class of pyrrole derivatives has been explored for cancer treatment. For instance, some pyrrolamide natural products exhibit antitumor effects. nih.gov Furthermore, synthetic pyrrole derivatives have been designed as inhibitors of protein kinases like EGFR and VEGFR, which are crucial in tumor growth and angiogenesis. nih.gov

One study on a dibromopyrrole spermidine (B129725) alkaloid isolated from a marine sponge, which shares the dibromo-pyrrole motif, has spurred the synthesis of new analogues with potential antibacterial activity, a field often overlapping with anticancer research. nih.gov

Table of Investigated Activities of Pyrrole Derivatives

| Biological Activity | Compound Class | Findings | Citations |

| Anti-inflammatory | Fused Pyrrole Derivatives | Showed promising anti-inflammatory activity in preclinical models. | mdpi.com |

| Antimalarial | Pyrrolone Derivatives | Demonstrated potent activity against Plasmodium falciparum. | nih.govnih.gov |

| Antiproliferative | 5-hydoxy-1H-pyrrol-2-(5H)-one Derivatives | Exhibited strong anti-proliferative activity in multiple cancer cell lines. | nih.gov |

| Antitumor | Pyrrolamides | Some natural products from this class show antitumor effects. | nih.gov |

| Antitumor | Synthetic Pyrrole Derivatives | Designed as inhibitors of EGFR and VEGFR. | nih.gov |

Role in Anticancer Marine Bromopyrrole Alkaloids

The this compound moiety is a fundamental building block in the synthesis of numerous marine bromopyrrole alkaloids renowned for their potent anticancer properties. researchgate.net Marine sponges are a primary source of these bioactive metabolites, which have inspired the development of novel antineoplastic agents. researchgate.netbenthamscience.com

Researchers have synthesized various hybrid molecules incorporating the 4,5-dibromopyrrole motif to evaluate their cytotoxic effects against human cancer cell lines. For instance, a series of hybrids combining the bromopyrrole structure with chalcones, isoxazoles, and flavones were created and tested. nih.gov The findings from these studies demonstrate that derivatives originating from the 4,5-dibromopyrrole scaffold can exhibit significant anticancer activity. nih.gov

One study detailed the synthesis of twenty novel conjugates of azetidin-2-ones with a 4,5-dibromopyrrole motif. These compounds were screened for antineoplastic activity, with some hybrids showing potent cytotoxicity, particularly against the MCF-7 breast cancer cell line.

| Hybrid Compound | Target Cell Line | IC50 (µM) |

| Chalcone (B49325) Hybrid 4a | Multiple | 0.18 - 12.00 |

| Chalcone Hybrid 4h | Multiple | 0.18 - 12.00 |

| Flavone (B191248) Derivative 5a | PA1, KB403 | 0.41 - 1.28 |

| Flavone Derivative 5b | PA1, KB403 | 0.41 - 1.28 |

| Isoxazole (B147169) Hybrid 6c | KB403 | 2.45 |

| Data sourced from a study on novel marine bromopyrrole alkaloid-based hybrids. nih.gov |

Mechanisms of Biological Action

Understanding how these compounds exert their effects at a molecular level is crucial for drug development. Computational methods, particularly molecular docking, are invaluable tools in this endeavor.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. amazonaws.comnih.gov

In the context of bromopyrrole derivatives, docking studies have been used to:

Predict Binding Affinity: Calculate the binding energy of the ligand-protein complex, which suggests the strength of the interaction. amazonaws.com

Visualize Interactions: Identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the target's active site. mdpi.com

Elucidate Mechanism of Action: Provide insights into how a compound might inhibit an enzyme or modulate a receptor's function. For instance, docking studies have explored the interaction of pyrrole-based compounds with targets like the estrogen receptor, protein kinases, and monoamine oxidase (MAO). nih.govmdpi.com

A study on pyrrole-based Schiff bases used molecular docking to investigate their binding modes within the active sites of acetylcholinesterase (AChE) and MAO-B. mdpi.com The results provided a structural basis for the observed inhibitory activity. mdpi.com Similarly, docking has been applied to various pyrrole derivatives to assess their potential as anticancer agents by modeling their fit into the binding sites of targets like HER2, ERα, and Topoisomerase II. nih.gov

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Finding |

| Pyrrole-based Schiff Base (5j) | MAO-B (2V5Z) | -8.51 | Stabilized by hydrophobic interactions with Tyr398 and Tyr435. mdpi.com |

| Pyrrole-based Schiff Base (5j) | AChE (4EY6) | -11.97 | Formed a compact complex within the active site. mdpi.com |

| Dibromopyruvate (DBPA) | Hexokinase 2 (HK 2) | -4.927 (Binding Energy) | Showed strong docking and potential as a metabolic inhibitor. plos.org |

| This table presents a selection of docking results for various pyrrole derivatives against different biological targets. |

Target Identification and Validation

Research into the specific biological targets of this compound is not extensively documented in publicly available scientific literature. However, significant research has been conducted on its derivatives, particularly the N-phenyl-4,5-dibromopyrrolamides and their hybrids, identifying bacterial DNA gyrase B (GyrB) as a primary molecular target. bohrium.comresearchgate.netnih.govplu.mx DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a well-validated target for antibacterial drug development. nih.gov

The validation of DNA gyrase B as the target for these derivatives has been established through a combination of enzymatic assays and structural biology. For instance, various N-phenyl-4,5-dibromopyrrolamide derivatives have demonstrated inhibitory activity against Escherichia coli DNA gyrase in the low micromolar to nanomolar range. nih.gov A significant breakthrough in validating this target was the determination of a high-resolution crystal structure of (4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzoyl)glycine, a derivative, in complex with the E. coli DNA gyrase B subunit. nih.gov This provided detailed insight into the binding mode of this class of inhibitors within the ATP-binding active site. nih.gov

Molecular docking and molecular dynamics (MD) simulation studies have further corroborated these findings, illustrating the interaction of these compounds with key amino acid residues, such as ASP73 and ARG136, within the active site of DNA gyrase. bohrium.comresearchgate.net The binding affinities of some derivatives to GyrB have also been quantified using surface plasmon resonance, with the results showing good correlation with their enzymatic inhibitory activities. nih.gov

While direct target identification for this compound is lacking, research on the closely related compound, 4,5-dibromopyrrole-2-carboxylic acid, has suggested a potential interaction with voltage-operated calcium channels. core.ac.uknih.gov In studies using PC12 cells, this carboxylic acid derivative was found to reduce depolarization-induced intracellular calcium elevation in a dose-dependent manner. core.ac.uknih.gov

Interactive Data Table: Target Identification of this compound Derivatives

| Derivative Class | Identified Target | Organism | Validation Method(s) | Key Findings | Citations |

|---|---|---|---|---|---|

| N-phenyl-4,5-dibromopyrrolamides | DNA Gyrase B (GyrB) | Escherichia coli | Enzymatic Assays, X-ray Crystallography, Surface Plasmon Resonance | ATP-competitive inhibition; detailed binding mode in the active site revealed. | nih.gov |

| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | DNA Gyrase B (GyrB) | Escherichia coli | Enzymatic Assays, Molecular Docking, MD Simulations | Interaction with key residues ARG136 and ASP73. | bohrium.comresearchgate.net |